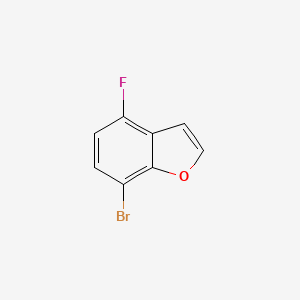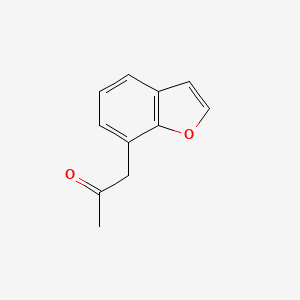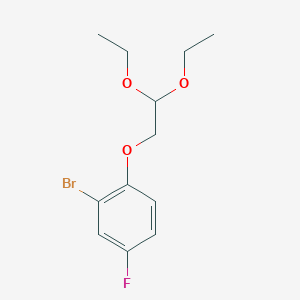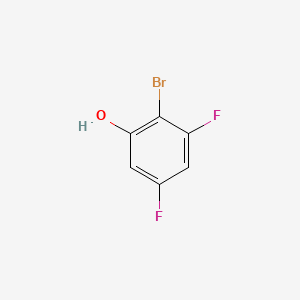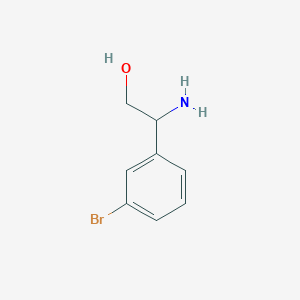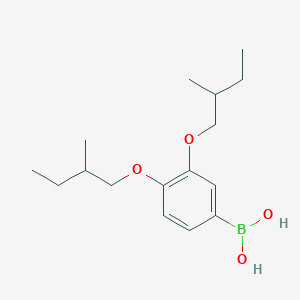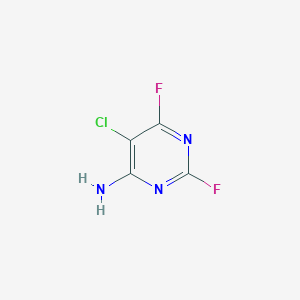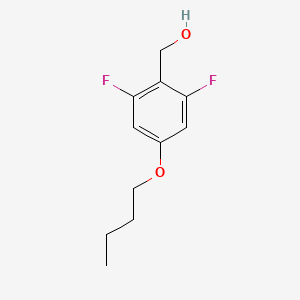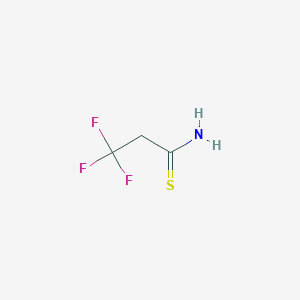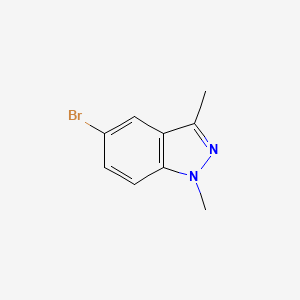
5-溴-1,3-二甲基-1H-吲唑
描述
5-Bromo-1,3-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and methyl groups at the 1 and 3 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
5-Bromo-1,3-dimethyl-1H-indazole is a derivative of indazole, a heterocyclic compound that plays a significant role in cell biology . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targets in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cell function . For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential candidates for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-1,3-dimethyl-1H-indazole are likely related to its interaction with its targets. By inhibiting the activity of certain kinases, it can disrupt the normal cell cycle, affecting the biochemical pathways involved in cell proliferation . The downstream effects of this disruption can include cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 5-Bromo-1,3-dimethyl-1H-indazole is likely related to its ability to disrupt the normal cell cycle by inhibiting the activity of certain kinases . This can lead to cell death, which is a desirable outcome in the treatment of diseases characterized by abnormal cell proliferation . .
Action Environment
The action of 5-Bromo-1,3-dimethyl-1H-indazole, like that of many other compounds, can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and the presence of certain enzymes . These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, using oxygen as the terminal oxidant . Another method involves the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling .
Industrial Production Methods
Industrial production of 5-bromo-1,3-dimethyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or rhodium, is common in these processes due to their efficiency in facilitating the formation of the indazole ring .
化学反应分析
Types of Reactions
5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The formation of the indazole ring itself is a result of cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Cu(OAc)2: Used as a catalyst in the formation of the N-N bond.
Rh(III): Promotes double C-H activation and C-H/C-H cross-coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-bromo-1,3-dimethyl-1H-indazole with different functional groups at the 5-position .
相似化合物的比较
Similar Compounds
- 5-Bromo-3-methyl-1H-indazole
- Ethyl 5-bromo-1H-indazole-3-carboxylate
- 4,5-Dibromo-1H-indazole
- 1-(5-Bromo-1H-indazol-3-yl)ethanone
- 5-Bromo-3-iodo-1H-indazole
Uniqueness
5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-bromo-1,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYUTSXDZFFESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626863 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-30-3 | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


